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Compound of Interest

Compound Name: Methyl benzofuran-6-carboxylate

Cat. No.: B1291434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical

scaffolds for the development of new therapeutic agents. Benzofuran derivatives have been

identified as a promising class of compounds with a broad spectrum of biological activities,

including significant antimicrobial effects. This guide provides a comparative analysis of the

antimicrobial performance of a series of methyl benzofuran-3-carboxylate analogs, with a focus

on how specific structural modifications, particularly halogenation, influence their activity

against various microbial strains.

While the specific focus of this guide is on methyl benzofuran-3-carboxylate analogs due to the

availability of comparative experimental data, the broader class of benzofuran carboxylates

continues to be an area of active research in the quest for new antimicrobial leads.

Quantitative Antimicrobial Performance
The antimicrobial efficacy of a series of synthesized 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-

3-carboxylate derivatives was evaluated to determine their minimum inhibitory concentration

(MIC) against a panel of Gram-positive bacteria and yeasts. The results, summarized below,

highlight the impact of halogenation on the benzofuran ring and the acetyl group on

antimicrobial potency.
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Table 1: Minimum Inhibitory Concentration (MIC) of Methyl Benzofuran-3-Carboxylate Analogs

(µg/mL)[1]
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Compoun
d

S. aureus
ATCC
29213

B.
subtilis
ATCC
6633

B. cereus
ATCC
11778

M. luteus
ATCC
9341

C.
albicans
ATCC
10231

C.
parapsilo
sis ATCC
22019

III: Methyl

4-bromo-6-

(dibromoac

etyl)-5-

hydroxy-2-

methyl-1-

benzofuran

-3-

carboxylate

50 100 100 50 100 100

IV: Methyl

6-

(dibromoac

etyl)-5-

hydroxy-2-

methyl-1-

benzofuran

-3-

carboxylate

100 200 200 100 >200 >200

VI: Methyl

4-chloro-6-

(dichloroac

etyl)-5-

hydroxy-2-

methyl-1-

benzofuran

-3-

carboxylate

50 100 100 50 100 100

V, VII:

(Mono-

halogenate

>200 >200 >200 >200 >200 >200
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d

derivatives)

Key Observations:

Compounds featuring di-halogen substitution on the acetyl group (Compounds III, IV, and VI)

demonstrated notable activity against the tested Gram-positive cocci.[1]

Mono-halogenated derivatives (V and VII) were found to be inactive, suggesting that the

presence of two halogen atoms on the acetyl group is crucial for antimicrobial efficacy.[1]

Analogs with a halogen substituent on the aromatic ring in addition to the di-halogenated

acetyl group (Compounds III and VI) also exhibited antifungal activity against Candida

species.[1]

Experimental Protocols
The following section details the methodology used for determining the antimicrobial activity of

the methyl benzofuran-3-carboxylate analogs, based on the established microdilution method.

Antimicrobial Susceptibility Testing (Microdilution
Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined

using the twofold microdilution method in 96-well microtiter plates.

Preparation of Microbial Suspensions:

Bacterial strains, including various species of Staphylococcus, Bacillus, and Micrococcus,

were cultured on appropriate solid media.[1]

Fungal strains (Candida albicans and Candida parapsilosis) were also cultured on suitable

agar plates.[1]

A suspension of each microorganism was prepared in sterile saline solution and adjusted

to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further
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diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming

units (CFU)/mL in the test wells.

Preparation of Compound Dilutions:

Stock solutions of the test compounds were prepared by dissolving them in dimethyl

sulfoxide (DMSO).

Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth for

bacteria or RPMI-1640 medium for fungi in the wells of a 96-well microtiter plate. The final

concentrations tested typically ranged from 50 to 200 µg/mL or higher.[1]

Inoculation and Incubation:

Each well containing the diluted compound was inoculated with the prepared microbial

suspension.

Positive control wells (containing medium and inoculum but no test compound) and

negative control wells (containing medium only) were included on each plate.

The plates were incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for

fungi.

Determination of MIC:

Following incubation, the MIC was determined as the lowest concentration of the

compound at which no visible growth (turbidity) of the microorganism was observed.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and antimicrobial

evaluation of the benzofuran carboxylate analogs.
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Caption: Workflow for Synthesis and Antimicrobial Screening.
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Proposed Mechanism of Action
While the precise signaling pathways for these specific analogs have not been fully elucidated,

the antimicrobial activity of benzofuran derivatives is generally attributed to several potential

mechanisms. The diagram below illustrates these proposed mechanisms and highlights the

structural features associated with the observed activity in the compared analogs.
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Caption: Logical Relationship of Structure to Proposed Mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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